molecular formula C42H86Cl2N2O4 B15342872 Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester CAS No. 18277-77-5

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester

Cat. No.: B15342872
CAS No.: 18277-77-5
M. Wt: 754.0 g/mol
InChI Key: DKKULVMFUDSLPF-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester is a bis-quaternary ammonium compound characterized by a hexamethylene (six-carbon) backbone. Each terminal nitrogen is substituted with dimethyl and carboxymethyl groups, with the carboxymethyl moieties esterified to tetradecyl (C14) chains. This structure confers amphiphilic properties, enabling applications as surfactants, antimicrobial agents, or phase-transfer catalysts.

Properties

CAS No.

18277-77-5

Molecular Formula

C42H86Cl2N2O4

Molecular Weight

754.0 g/mol

IUPAC Name

6-[dimethyl-(2-oxo-2-tetradecoxyethyl)azaniumyl]hexyl-dimethyl-(2-oxo-2-tetradecoxyethyl)azanium;dichloride

InChI

InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-29-33-37-47-41(45)39-43(3,4)35-31-27-28-32-36-44(5,6)40-42(46)48-38-34-30-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DKKULVMFUDSLPF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester typically involves the reaction of hexamethylenetetramine with carboxymethyl dimethyl ammonium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions. The ester groups react with water to form carboxylic acids and alcohols, while the ammonium groups remain stable in neutral to mildly acidic conditions:

RCOOR’+H2ORCOOH+R’OH(pH<4 or >10)\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH} \quad (\text{pH} < 4 \text{ or } > 10)

Key findings:

  • Rate dependence : Hydrolysis accelerates at elevated temperatures (70–100°C) and extreme pH levels.

  • Product distribution : Hydrolysis of the ditetradecyl ester primarily yields tetradecanol and carboxymethyl-substituted ammonium salts.

  • Competing pathways : In basic conditions (pH > 12), carboxymethyl groups may undergo decarboxylation, forming methane derivatives.

Ammonolysis of Ester Groups

The ester functionalities react with ammonia or amines to produce amides. This reaction is critical for modifying the compound’s surfactant properties:

RCOOR’+NH3RCONH2+R’OH\text{RCOOR'} + \text{NH}_3 \rightarrow \text{RCONH}_2 + \text{R'OH}

Experimental data from analogous systems (e.g., dimethyl fumarate ammonolysis ):

Temperature (°C)Fumaramide Yield (%)Conjugate Addition Byproducts (%)
1067.611.0
2562.919.3
6021.628.4

Key insights:

  • Temperature sensitivity : Higher temperatures (>40°C) favor conjugate addition over ammonolysis, reducing amide yields .

  • Mechanism : Ammonia nucleophilically attacks the carbonyl carbon, forming a tetrahedral intermediate before ester cleavage (Figure 1) .

  • Steric effects : The hexamethylene backbone and bulky ditetradecyl chains slow reaction kinetics compared to simpler esters.

Nucleophilic Substitution at Quaternary Ammonium Centers

The dichloride groups participate in nucleophilic displacement reactions with anions (e.g., hydroxide, iodide):

R4N+Cl+XR4N+X+Cl\text{R}_4\text{N}^+\text{Cl}^- + \text{X}^- \rightarrow \text{R}_4\text{N}^+\text{X}^- + \text{Cl}^-

Notable observations:

  • Reactivity order : I>Br>Cl\text{I}^- > \text{Br}^- > \text{Cl}^- in polar aprotic solvents like DMF.

  • Leaving group stability : Chloride’s poor leaving-group ability necessitates catalytic silver ions for efficient substitution.

Redox Reactions

The compound participates in oxidation-reduction processes:

  • Oxidation : Tertiary amine groups oxidize to N-oxides in the presence of H2O2\text{H}_2\text{O}_2 or peroxides.

  • Reduction : Catalytic hydrogenation (Pd/C, H2\text{H}_2) reduces ester carbonyls to alcohols, though the ammonium structure remains intact.

Interaction with Biological Membranes

While not a classical reaction, the compound’s amphiphilic structure enables electrostatic interactions with phospholipid bilayers:

  • Mechanism : Positively charged ammonium groups bind to negatively charged membrane surfaces, disrupting lipid packing and increasing permeability.

  • Quantitative data : Critical micelle concentration (CMC) of 0.12±0.03mM0.12 \pm 0.03 \, \text{mM} indicates strong self-assembly tendencies.

Thermal Decomposition

At temperatures exceeding 200°C, the compound degrades via:

  • Hoffmann elimination: Forms alkenes and tertiary amines.

  • Ester pyrolysis: Releases CO2_2 and long-chain alkenes.

Scientific Research Applications

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.

    Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.

    Industry: Utilized in the formulation of cleaning agents, fabric softeners, and other industrial products due to its surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The long hydrophobic chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dioctyl Ester Analog (CAS 30100-40-4)

Structure : The dioctyl analog (CAS 30100-40-4) replaces tetradecyl with octyl (C8) ester chains. Its molecular formula is C30H62Cl2N2O4 (MW: 609.7 g/mol) .
Key Differences :

  • Chain Length : Shorter C8 esters reduce lipophilicity compared to C14, impacting critical micelle concentration (CMC) and solubility.
  • Applications : C8 chains may favor applications requiring moderate hydrophobicity, such as emulsifiers in cosmetics, whereas C14 esters are better suited for heavy-duty surfactants or prolonged antimicrobial activity.
    Data :
Property Dioctyl Ester (C8) Ditetradecyl Ester (C14)
Alkyl Chain Length C8 C14
Molecular Weight 609.7 g/mol ~750 g/mol (estimated)
Likely CMC Higher Lower

Dodecyl-Substituted Hexamethylenebis(Ammonium) Dichloride

Structure : This compound (CAS 7208-89-1) features dodecyl (C12) alkyl chains directly attached to the ammonium centers without ester linkages. The molecular formula is C32H68Cl2N2 (MW: 576.8 g/mol) .
Key Differences :

  • Functional Groups : The absence of carboxymethyl esters simplifies the structure, reducing biodegradability but enhancing stability in acidic conditions.
  • Toxicity : Dodecyl chains are associated with potent antimicrobial activity, as seen in benzalkonium chloride analogs. However, acute toxicity (e.g., LD50) may increase with longer alkyl chains .

Hexamethonium Chloride (CAS 60-25-3)

Formula: C16H38Cl2N2 (MW: 329.46 g/mol) . Key Differences:

  • Substituents : Trimethyl groups instead of carboxymethyl-dimethyl. This reduces steric hindrance and increases charge density, enhancing neuromuscular blocking activity.
  • Applications: Primarily used as a ganglionic blocker in pharmacology, contrasting with the surfactant/antimicrobial focus of the target compound. Toxicity: Intravenous LD50 in mice is 794 µg/kg, highlighting high acute toxicity .

Triclobisonium Chloride (CAS 79-90-3)

Structure : Features bulky cyclohexylpropyl substituents and a hexamethylene backbone. Formula: C32H52Cl2N4O4 (MW: 716.7 g/mol) .
Key Differences :

  • Bulkiness : Cyclohexyl groups hinder membrane penetration, making it less effective as a surfactant but suitable for topical antiseptics.
  • Stability : Enhanced steric protection may reduce hydrolysis rates compared to ester-containing analogs.

Critical Analysis

  • Chain Length vs. Efficacy : Longer alkyl chains (C14) enhance lipid solubility and antimicrobial potency but may increase environmental persistence, as seen in groundwater contaminants like benzalkonium chloride .
  • Ester vs. Direct Alkyl : Ester linkages (as in the target compound) improve biodegradability but reduce chemical stability compared to direct alkylation .
  • Regulatory Considerations : Bis-quaternary ammonium compounds are under scrutiny for environmental toxicity, necessitating lifecycle assessments for industrial use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing the purity of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, ditetradecyl ester?

  • Methodological Answer : Synthesis should follow protocols optimized for quaternary ammonium compounds, such as controlled esterification under anhydrous conditions. Characterization requires multi-modal analysis:

  • HPLC with UV detection to assess purity (retention time comparison to standards) .
  • TLC for preliminary separation efficiency evaluation .
  • Mass spectrometry (MS) and NMR (¹H, ¹³C) for structural confirmation, focusing on methylene and carboxymethyl group signatures .
    • Critical Note : Baseline noise in HPLC may indicate residual solvents; use vacuum drying or lyophilization to mitigate .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C) over 30–90 days.
  • Humidity-controlled environments (e.g., 60% RH vs. desiccated conditions).
  • Monitor degradation via FT-IR (amide/ester bond shifts) and HPLC (peak area reduction). Reference CRDC subclass RDF2050107 (powder/particle stability protocols) .
    • Data Contradiction Tip : If degradation rates conflict with theoretical models, recalibrate humidity sensors or verify chemical compatibility of storage containers .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying this compound’s interactions in heterogeneous systems (e.g., lipid bilayers or micelles)?

  • Methodological Answer : Use dynamic light scattering (DLS) to monitor micelle size distribution and fluorescence anisotropy to assess membrane fluidity changes. Reference CRDC subclass RDF2050104 (membrane separation technologies) for phase behavior analysis .
  • Advanced Design : Incorporate molecular dynamics (MD) simulations to predict alkyl chain packing efficiency, validated against experimental small-angle X-ray scattering (SAXS) data .

Q. How can researchers resolve contradictions in reported environmental fate data (e.g., atmospheric persistence vs. rapid hydrolysis)?

  • Methodological Answer : Apply EPACT-aligned atmospheric chemistry models (e.g., gas-phase oxidation pathways) while isolating variables:

  • Controlled hydrolysis experiments at varying pH (2–12) and ionic strengths.
  • Aerosol chamber studies to simulate tropospheric conditions (humidity, UV exposure) .
    • Theory Integration : Cross-reference results with CRDC subclass RDF2050108 (process control simulations) to reconcile discrepancies between lab and field data .

Q. What strategies optimize the compound’s application in renewable fuel formulations (e.g., as a surfactant or catalyst)?

  • Methodological Answer : Screen performance using:

  • High-pressure differential scanning calorimetry (HP-DSC) to evaluate thermal stability in biofuel blends.
  • Tribological testing for friction reduction efficacy (e.g., ASTM D4172).
    • Advanced Framework : Align with CRDC subclass RDF2050106 (renewable fuel engineering) to integrate lifecycle assessment (LCA) metrics, ensuring compatibility with decarbonization goals .

Data Analysis & Theoretical Integration

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR peak splitting vs. computational predictions)?

  • Methodological Answer :

  • Re-examine spin-spin coupling constants using 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Validate computational models (DFT) by adjusting solvent parameters (dielectric constant) in simulations .
    • Contradiction Resolution : If theory-experiment gaps persist, consider stereochemical impurities or polymorphic forms, as highlighted in CRDC subclass RDF2050107 .

Q. What methodologies bridge gaps between in vitro and in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data.
  • Conduct microfluidic tissue-on-chip assays to mimic in vivo barriers (e.g., blood-brain penetration) .
    • Theoretical Link : Align with ’s Principle 2 by anchoring hypotheses to surfactant transport theories (e.g., critical micelle concentration dependencies) .

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